molecular formula C20H21N3O5S B10815759 N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetamide

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetamide

Cat. No.: B10815759
M. Wt: 415.5 g/mol
InChI Key: NEHWDTNRYXZTKY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for WAY-642555 are not readily available in the provided sources. Further research would be needed to uncover these details.
  • Chemical Reactions Analysis

    • The types of reactions WAY-642555 undergoes are not explicitly mentioned. given its structure, it likely participates in various organic transformations such as oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions would depend on the specific synthetic pathway, which requires further investigation.
    • Major products resulting from these reactions would also vary based on the reaction conditions.
  • Scientific Research Applications

    • WAY-642555 has potential applications in several fields:

        Chemistry: As a tool compound for studying protein interactions and apoptosis pathways.

        Biology: Investigating the role of Mcl-1 inhibition in cellular processes.

        Medicine: Exploring its therapeutic potential, especially in cancer treatment.

        Industry: If scaled up, it could find applications in drug development or related fields.

  • Mechanism of Action

    • The precise mechanism by which WAY-642555 exerts its effects involves targeting Mcl-1. Mcl-1 is an anti-apoptotic protein that plays a crucial role in cell survival. Inhibition of Mcl-1 may promote apoptosis (programmed cell death) in cancer cells or other contexts.
  • Comparison with Similar Compounds

    • Unfortunately, the sources do not provide direct comparisons with similar compounds. further research could identify related molecules and highlight WAY-642555’s unique features.

    Properties

    Molecular Formula

    C20H21N3O5S

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-2-(4-methyl-4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetamide

    InChI

    InChI=1S/C20H21N3O5S/c1-20(16-8-4-6-13-5-2-3-7-15(13)16)18(25)23(19(26)22-20)11-17(24)21-14-9-10-29(27,28)12-14/h2-8,14H,9-12H2,1H3,(H,21,24)(H,22,26)

    InChI Key

    NEHWDTNRYXZTKY-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCS(=O)(=O)C2)C3=CC=CC4=CC=CC=C43

    Origin of Product

    United States

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